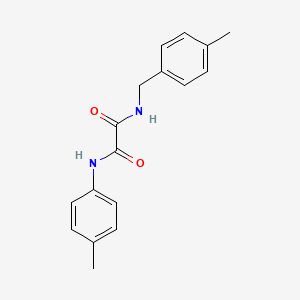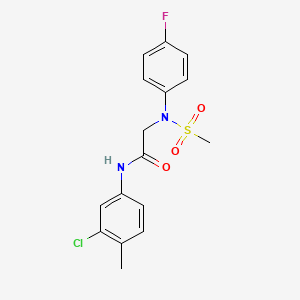![molecular formula C12H6BrCl2N3O B4955386 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is synthesized using specific chemical methods and has been studied for its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is not fully understood. However, it has been shown to inhibit specific enzymes, including phosphodiesterase and phospholipase A2. These enzymes play crucial roles in various physiological processes, including inflammation and immune responses. The inhibition of these enzymes by this compound may lead to potential therapeutic effects.
Biochemical and Physiological Effects
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of phosphodiesterase and phospholipase A2 enzymes, leading to potential anti-inflammatory and immunomodulatory effects. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has several advantages and limitations for laboratory experiments. One of the advantages is its ability to inhibit specific enzymes, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the development of new materials. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide. One of the significant research areas is the development of new drugs based on this compound. Further studies are needed to determine the potential therapeutic effects of this compound and its derivatives. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the development of new materials. Further studies are needed to explore the potential applications of this compound in various scientific fields.
合成法
The synthesis of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide involves the reaction of 2,4-dichloro-5-bromoaniline with 1,2,4-triazole-3-carboxylic acid in the presence of phosphorus oxychloride. The reaction proceeds at high temperature and results in the formation of the desired product. The compound can be purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has been studied for its potential applications in various scientific fields. One of the significant research areas is drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against specific enzymes, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.
特性
IUPAC Name |
6-bromo-2-(2,4-dichlorophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2N3O/c13-7-1-4-11-16-12(18(19)17(11)6-7)9-3-2-8(14)5-10(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUQTDEARHIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=[N+](N3C=C(C=CC3=N2)Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)

![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)
![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
